molecular formula C22H28N6OS B2544781 2-(4-(isopropylthio)phenyl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)acetamide CAS No. 2034461-51-1

2-(4-(isopropylthio)phenyl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)acetamide

Cat. No.: B2544781
CAS No.: 2034461-51-1
M. Wt: 424.57
InChI Key: XTLDMOZTJBPWLK-UHFFFAOYSA-N
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Description

2-(4-(isopropylthio)phenyl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)acetamide is a complex organic compound featuring aromatic rings and nitrogen-rich heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(isopropylthio)phenyl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)acetamide involves multiple steps:

  • Formation of the Isopropylthio group: A thiolation reaction with isopropyl halide and a suitable phenyl derivative.

  • Triazolo[4,3-a]pyrazine Formation: Sequential cyclization reactions involving hydrazine derivatives and appropriate alkylating agents.

  • Acetylation Reaction: Introduction of the acetamide group through acylation with acetic anhydride or acetyl chloride.

Industrial Production Methods: In an industrial setting, the production would involve optimized batch or flow processes to ensure scalability, consistency, and purity. This can include the use of advanced catalysis techniques, automation for precision, and rigorous purification steps like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The aromatic rings and sulfur groups may be susceptible to oxidation under harsh conditions or with strong oxidizers like potassium permanganate or hydrogen peroxide.

  • Reduction: The compound may undergo reduction reactions, particularly at the nitrogen-containing heterocyclic rings, using reagents like lithium aluminum hydride.

  • Substitution: Nucleophilic aromatic substitution can occur at the phenyl ring, especially with halogens or nitro groups as leaving groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride.

  • Substitution: Strong nucleophiles like amines or alkoxides, often in polar aprotic solvents like DMSO or DMF.

Major Products: These reactions can produce various oxidized forms, reduced derivatives, and substituted analogs of the compound, each with potential unique applications.

Scientific Research Applications

2-(4-(isopropylthio)phenyl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)acetamide has found use in:

  • Chemistry: Studying reaction mechanisms, developing synthetic methods.

  • Biology: Probing biological pathways and interactions, especially those involving nitrogen-rich heterocycles.

  • Industry: As an intermediate in the synthesis of more complex chemical entities.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The molecular targets include enzymes, receptors, or other proteins where the nitrogen-rich triazolo[4,3-a]pyrazine ring can form crucial binding interactions. The pathways involved often relate to signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

When compared to other similar compounds like:

  • 2-Phenylacetamide derivatives: Our compound's unique isopropylthio and triazolopyrazine rings confer specific binding and activity profiles.

  • Piperidine-based acetamides: The additional complexity of the triazolo[4,3-a]pyrazine ring offers more versatile interactions and greater biological activity.

This compound stands out due to its multifaceted structural features and the diverse array of functional possibilities it brings to the table.

That's a taste of the rich world of 2-(4-(isopropylthio)phenyl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)acetamide. Intrigued by anything specific?

Properties

IUPAC Name

N-[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]-2-(4-propan-2-ylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N6OS/c1-15(2)30-19-6-4-17(5-7-19)14-20(29)24-18-8-11-27(12-9-18)21-22-26-25-16(3)28(22)13-10-23-21/h4-7,10,13,15,18H,8-9,11-12,14H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTLDMOZTJBPWLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCC(CC3)NC(=O)CC4=CC=C(C=C4)SC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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